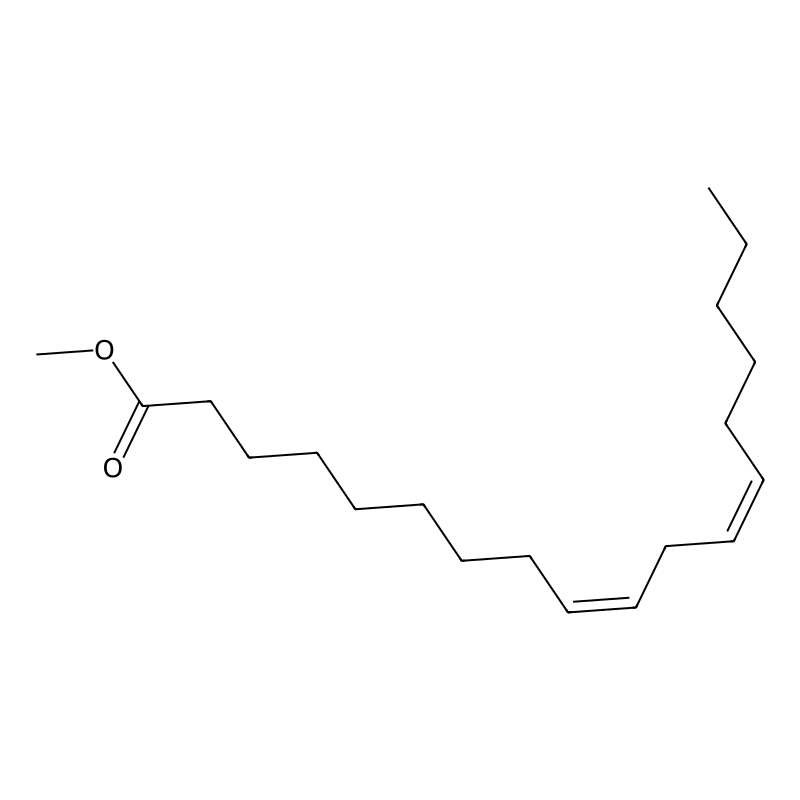

Methyl linoleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Analysis: Methyl Linoleate Oxidation Kinetics in Bulk Phase

Introduction to Methyl Linoleate Oxidation

The oxidation stability of lipids is a critical factor in pharmaceutical formulations, food products, and biological systems where this compound serves as an important model compound. This compound (C19H34O2) represents a simplified model system for studying the oxidation behavior of polyunsaturated fatty acids (PUFAs) without the complicating effects of more complex triglyceride structures. The kinetic parameters derived from this compound oxidation provide fundamental insights into radical chain reaction mechanisms that are relevant to drug excipient compatibility, lipid-based drug delivery systems, and understanding oxidative stress in biological membranes. The bulk phase oxidation of this compound is particularly relevant to pharmaceutical applications where lipids may be stored or processed in concentrated forms, creating unique challenges for stability assessment and shelf-life prediction.

The oxidation of this compound follows a free radical chain reaction mechanism comprising three fundamental stages: initiation, propagation, and termination. Understanding the kinetic behavior of this process requires careful consideration of both chemical reaction rates and physical transport phenomena, particularly oxygen diffusion limitations that become significant in bulk systems. This technical guide synthesizes current research on this compound oxidation kinetics, with particular emphasis on experimental methodologies, quantitative kinetic parameters, and the effects of system variables including oxygen partial pressure, temperature, physical dimensions, and antioxidant interventions.

Fundamental Oxidation Mechanisms

The oxidation of this compound in bulk phase proceeds through a well-established autoxidation mechanism initiated by the abstraction of a hydrogen atom from the bis-allylic methylene group (C11) located between the two double bonds at C9-C10 and C12-C13. This bis-allylic position is particularly susceptible to radical attack due to the low bond dissociation energy (approximately 75 kcal/mol) compared to typical C-H bonds (100 kcal/mol). The resulting pentadienyl radical rapidly reacts with molecular oxygen at diffusion-controlled rates (approximately 10^8 M^-1s^-1) to form peroxyl radicals, which then propagate the chain reaction by abstracting hydrogen from additional this compound molecules.

Initiation Pathways: The oxidation initiation can occur through multiple routes, including thermal decomposition of pre-existing hydroperoxides, trace metal catalysis, or photoinitiation by UV light. The thermal decomposition of hydroperoxides follows first-order kinetics with an activation energy of approximately 30-40 kcal/mol, generating alkoxyl and hydroxyl radicals that propagate the chain reaction. In purified systems, the initiation rate is typically slow, leading to characteristic induction periods observed in kinetic profiles. The presence of transition metals can significantly accelerate initiation through Fenton-type reactions where metals such as iron or copper undergo redox cycling, decomposing hydroperoxides to reactive radicals.

Propagation and Termination: The propagation phase involves the peroxyl radical attacking another this compound molecule, abstracting a bis-allylic hydrogen atom, and generating a hydroperoxide and a new carbon-centered radical. This process has a relatively low activation energy (10-15 kcal/mol) and is thus highly efficient at room temperature and above. Termination occurs primarily through radical-radical combination reactions, forming non-radical products. The specific termination mechanisms shift under different conditions; in well-aerated systems, termination occurs mainly through coupling of peroxyl radicals, while under oxygen-limited conditions, carbon-centered radical coupling becomes significant.

Table 1: Elementary Reaction Steps in this compound Oxidation

| Reaction Step | Elementary Reaction | Rate Constant | Activation Energy |

|---|---|---|---|

| Initiation | LOOH → LO• + •OH | 10^-5 - 10^-4 s^-1 | ~35 kcal/mol |

| First Propagation | LH + •OH → L• + H2O | 10^9 - 10^10 M^-1s^-1 | ~2 kcal/mol |

| Oxygen Addition | L• + O2 → LOO• | 10^8 - 10^9 M^-1s^-1 | <5 kcal/mol |

| Second Propagation | LOO• + LH → LOOH + L• | 10^1 - 10^2 M^-1s^-1 | ~10 kcal/mol |

| Termination | LOO• + LOO• → Non-radical products | 10^6 - 10^7 M^-1s^-1 | ~5 kcal/mol |

The diagram below illustrates the core free radical chain reaction mechanism of this compound oxidation:

Figure 1: Free radical chain reaction mechanism of this compound oxidation showing initiation, propagation, and termination steps.

Experimental Protocols and Methodologies

Sample Preparation and Purification

The experimental reliability in this compound oxidation studies depends significantly on initial sample purity and preparation techniques. High-purity this compound (>95%) is typically obtained from commercial suppliers and may require further purification to remove inherent hydroperoxides and prooxidant contaminants. Common purification methods include column chromatography over silica gel or florisil, followed by nitrogen sparging to remove dissolved oxygen. The purity assessment should include gas chromatographic analysis to confirm fatty acid composition and HPLC determination of initial hydroperoxide content, which should ideally be below 0.1 mmol/L for kinetic studies.

Sample Geometry Considerations: For bulk phase studies, researchers must carefully control the sample geometry as this significantly influences oxygen diffusion and thus oxidation kinetics. Experiments typically employ flat-bottomed glass containers with standardized diameters (e.g., 1.5 cm inner diameter) to ensure consistent surface-to-volume ratios. Samples are prepared at specific depth variations (1-20 mm) corresponding to precise masses (0.147-2.94 g) to systematically investigate diffusion limitations. For very small sample sizes (1-10 μL), solutions in volatile solvents like n-hexane are prepared and the solvent carefully removed under reduced pressure to achieve uniform thin films [1].

Accelerated Oxidation Conditions: Most kinetic studies employ elevated temperatures (40-65°C) to accelerate oxidation within experimentally practical timeframes while maintaining relevance to room temperature mechanisms. The plastic containers housing samples are typically purged with dry air (0% relative humidity) at controlled flow rates (15 mL/min) to maintain consistent oxygen partial pressure while eliminating humidity effects. For oxygen dependency studies, controlled atmospheres with varying oxygen partial pressures (0.2-10 kPa) are created using nitrogen-air mixed gases in sealed desiccators [1].

Oxidation Methods and Monitoring Techniques

The oxidation progression is typically monitored through multiple complementary techniques to capture different aspects of the oxidative process. The most direct method involves periodic sampling followed by gas chromatographic (GC) analysis to quantify residual unoxidized this compound. GC conditions typically employ non-polar capillary columns (DB-1ht, 30 m × 0.25 mm) with temperature programming (205°C isothermal) and flame ionization detection, using internal standards such as methyl myristate for quantification [1].

Gravimetric Analysis: A straightforward approach to monitor oxidation involves tracking weight gain due to oxygen incorporation. Samples are periodically removed from oxidation conditions, cooled to room temperature in a desiccator, and precisely weighed. The weight increase (Δw/w₀) directly correlates with oxygen uptake, providing a simple yet effective method to determine induction periods and oxidation rates. This method works well for samples where oxygen diffusion is not rate-limiting [1].

Hydroperoxide Determination: The primary oxidation products (hydroperoxides) are typically quantified using HPLC with UV detection at 234 nm (conjugated dienes) or 205 nm (hydroperoxides). Reverse-phase columns (C18) with methanol/water or acetonitrile/water mobile phases effectively separate the various hydroperoxide isomers. Additionally, iodometric titration provides a complementary method for hydroperoxide quantification without requiring sophisticated instrumentation.

Table 2: Analytical Methods for Monitoring this compound Oxidation

| Method | Measured Parameter | Detection Limit | Key Information |

|---|---|---|---|

| Gas Chromatography | Unoxidized substrate | ~0.1% | Direct measurement of substrate depletion |

| Gravimetric Analysis | Oxygen uptake | ~0.1 mg | Overall oxidation extent, induction periods |

| HPLC-UV | Hydroperoxide concentration | ~1 μmol/L | Primary oxidation products, isomer distribution |

| TG-FTIR-MS | Volatile decomposition products | ~0.1 μg | Secondary oxidation products, reaction pathways |

The experimental workflow for studying this compound oxidation kinetics is summarized below:

Figure 2: Experimental workflow for studying this compound oxidation kinetics showing key steps and parameters.

Kinetic Parameters and Quantitative Data

Effects of Sample Geometry and Oxygen Diffusion

The oxidation kinetics of this compound in bulk phase are strongly influenced by physical parameters, particularly sample geometry and oxygen availability. Research has demonstrated that when this compound layer thickness exceeds 1 mm or volume exceeds 10 μL, oxygen diffusion limitations become significant, retarding the oxidation rate. At thicknesses greater than 5 mm, oxidation barely occurs as oxygen is consumed at or near the interface before reaching deeper layers [1]. This has important implications for pharmaceutical storage conditions where lipid excipients might be stored in large containers.

Diffusion-Restricted Kinetics: The quantitative relationship between sample depth and oxidation rate reveals distinct kinetic regimes. For thin samples (1-5 μL) where diffusion is not rate-limiting, oxidation proceeds rapidly with induction periods of 4-6 hours and complete oxidation within 20 hours at 65°C. In contrast, 10 mm and 20 mm deep samples show minimal oxidation even after extended periods, with oxygen consumption largely confined to the surface layer. The critical thickness for diffusion limitation under standard conditions is approximately 1 mm, corresponding to the depth where oxygen consumption rate equals its diffusion rate [1].

Oxygen Saturation Kinetics: The dependence of oxidation rate on oxygen partial pressure follows Michaelis-Menten type kinetics, with the saturation constant (Kₘ) for oxygen estimated at 1.23 kPa. This value is significantly lower than the partial pressure of oxygen in air at atmospheric pressure (21 kPa), indicating that under normal conditions, the oxidation rate is largely independent of oxygen concentration. Only at very low oxygen partial pressures (<2 kPa) does oxygen availability become rate-limiting [1].

Temperature Dependence and Activation Parameters

The temperature dependence of this compound oxidation follows the Arrhenius equation, with activation energies reported in the range of 58-75 kJ/mol depending on the specific reaction conditions and conversion level. The pyrolysis process exhibits an activation energy of 58.2 kJ/mol, while high-temperature oxidation under low-oxygen conditions shows a similar activation energy of 58.79 kJ/mol [2]. These values provide important insights for predicting shelf-life and optimizing processing conditions.

Volatile Product Formation: At elevated temperatures, the decomposition pathways shift toward increased formation of volatile compounds. The main gaseous products identified during high-temperature oxidation include CO₂, CH₄, CO, C₂H₄, H₂O and various oxygenated compounds containing C–H, C–O, and C=O functional groups. The formation of these volatiles follows distinct temperature-dependent profiles, with decarboxylation becoming significant above 150°C [2].

Computational Kinetics: Advanced computational methods including density functional theory (DFT) and ReaxFF molecular dynamics simulations have identified key initiation mechanisms involving breaking of C–O bonds leading to formation of smaller CH₃ radicals and decarboxylation to form CO₂. The double bonds in this compound are prone to generate C₇H₁₀ intermediates with higher carbon content during pyrolysis processes [2].

Table 3: Experimentally Determined Kinetic Parameters for this compound Oxidation

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| Activation Energy | 58.2-58.8 kJ/mol | Pyrosis & high-temperature oxidation | [2] |

| Oxygen Saturation Constant | 1.23 kPa | 65°C, bulk phase | [1] |

| Critical Depth for Diffusion Limitation | 1 mm | 65°C, bulk phase | [1] |

| Induction Period | 4-6 hours | 65°C, thin samples (<5 μL) | [1] |

| Complete Oxidation Time | 20 hours | 65°C, thin samples (<5 μL) | [1] |

Antioxidant Effects and System Modulation

Antioxidant Mechanisms and Evaluation

The efficacy of antioxidants in inhibiting this compound oxidation depends on their chemical structure, concentration, and physical partitioning between phases. Traditional synthetic antioxidants like BHT (butylated hydroxytoluene) and BHA (butylated hydroxyanisole) function primarily as radical scavengers, donating hydrogen atoms to peroxyl radicals, thereby interrupting propagation steps. The evaluation of antioxidant effectiveness typically involves measuring extension of induction periods and reduction in overall oxidation rates using oxygen uptake measurements in systems like the Warburg apparatus [3].

Natural Antioxidants: Phenolic acids and other natural antioxidants exhibit concentration-dependent and system-dependent effects. In bulk oil systems, their effectiveness correlates with radical scavenging activity measured by DPPH (α,α-diphenyl-β-picrazylhydrazyl) assays. However, this correlation breaks down in emulsified systems where additional factors like antioxidant partitioning and interactions with emulsifiers significantly influence activity. Specific interactions of antioxidants with emulsifier molecules can either enhance or diminish antioxidant efficacy through mechanisms that include intramolecular hydrogen bonding and altered localization at interfaces [4].

Partitioning Behavior: The distribution coefficients of antioxidants between lipid, aqueous, and interfacial phases critically determine their effectiveness in different systems. In bulk oil, more lipophilic antioxidants tend to be more effective as they remain dissolved in the lipid phase. However, the "polar paradox" suggests that in emulsified systems, more hydrophilic antioxidants may be more effective due to their concentration at the oil-water interface where oxidation primarily occurs. The proportion of antioxidant solubilized in the lipid phase does not necessarily predict efficiency, particularly in colloidal systems [4].

Micellar Systems and Structural Effects

The oxidation kinetics of this compound in organized assemblies like sodium dodecyl sulfate (SDS) micelles reveals distinctive features compared to bulk phase oxidation. In micellar systems, the microenvironment properties including micellar volume, interface characteristics, and antioxidant accessibility significantly modify oxidation pathways. The dynamics of the process relates to changes in micellar phase volume (Vₘᵢ𝒸), which gradually increases during oxidation, thereby decreasing the effective concentration of the oxidation substrate not only through chemical consumption but also through physical dilution in expanding microreactors [5].

Chain Termination Mechanisms: In micellar systems, kinetic analysis indicates that chain termination can occur by a mixed mechanism with reaction orders according to the initiator varying from 0.61 to 0.71. The leading oxidation chains, peroxy radicals (LOO•), participate in both quadratic termination (bi-molecular radical coupling) and linear termination pathways. Linear termination occurs with the participation of hydroperoxyl radicals (HO₂•), whose formation is attributed to the reaction LOO• → product + HO₂• occurring in the organic phase. The resulting HO₂• radicals migrate to the aqueous phase where their disproportionation rate is considerably lower [5].

Structural Transformations: The accumulation of hydroperoxides inside micelles where this compound oxidation occurs leads to structural transformation of the micelles and formation of mixed micelles. These structural changes further modify the oxidation kinetics by altering the local concentration of reactants, the permeability to oxygen, and the mobility of radical species. The continuous evolution of the micellar system during oxidation creates a dynamically changing environment that influences both reaction rates and product distributions [5].

Computational and Advanced Approaches

Molecular Dynamics Simulations

ReaxFF molecular dynamics simulations provide atomic-level insights into the initiation mechanisms and reaction pathways of this compound oxidation. These simulations have revealed that initial decomposition primarily involves C–O bond cleavage leading to formation of CH₃ radicals and decarboxylation reactions producing CO₂. The presence of double bonds in this compound directs the formation pathway toward specific intermediates, particularly C₇H₁₀ species with higher carbon content during pyrolysis processes [2].

Oxygen Mixing Effects: Simulation studies indicate that optimal mixing of oxygen with this compound at the initiation of combustion helps reduce the production of small carbon fragments (C₂ products) from pyrolysis. This finding has significant implications for biodiesel combustion efficiency and emission control, suggesting that pre-mixing strategies could minimize harmful emissions while maintaining combustion performance [2].

High-Temperature Pathways: Under high-temperature conditions, ReaxFF-MD simulations reveal a shift in dominant reaction channels toward fragmentation reactions that produce smaller volatile compounds. The simulation results align well with experimental data from TG-FTIR-MS analysis, validating the computational approach and providing molecular-level justification for observed product distributions [2].

Kinetic Modeling Approaches

Mathematical modeling of this compound oxidation kinetics ranges from simple empirical rate expressions to complex mechanistic models incorporating dozens of elementary reactions. The autocatalytic nature of the oxidation process is often captured through models that include a non-linear dependence on hydroperoxide concentration. More sophisticated models explicitly account for the formation and decomposition of various hydroperoxide isomers and their subsequent degradation to secondary oxidation products.

Computer-Assisted Kinetics: Specialized software tools like "Kinetics 2012" enable researchers to calculate kinetic parameters from experimental data, fitting appropriate models to time-dependent concentration profiles. These programs facilitate the determination of reaction orders, rate constants, and activation parameters through numerical optimization algorithms, providing more reliable kinetic parameters than traditional graphical methods [5].

System-Specific Modifications: Kinetic models require significant modifications when applied to different physical systems such as bulk oils, emulsions, or micellar solutions. The models must incorporate terms accounting for oxygen diffusion limitations, antioxidant partitioning, and interfacial phenomena to accurately predict oxidation behavior across different experimental conditions and system configurations.

Conclusion and Research Applications

The oxidation kinetics of this compound in bulk phase represents a complex interplay of chemical reactions and physical processes that can be quantitatively described through carefully designed experiments and appropriate kinetic models. The sample geometry and oxygen diffusion limitations significantly influence observed rates, with critical thickness effects occurring around 1 mm under standard conditions. The oxygen dependence follows saturation kinetics with a remarkably low saturation constant (1.23 kPa), explaining why oxidation rates remain relatively constant across typical atmospheric conditions.

References

- 1. Kinetics of Oxidation of Different Depths of this compound ... [jstage.jst.go.jp]

- 2. Molecular dynamics simulation and experimental research ... [sciencedirect.com]

- 3. The kinetics of autoxidation of this compound. The effect ... [link.springer.com]

- 4. Antioxidant activity and partitioning of phenolic acids in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic features of the methylinoleate oxidation in micelles ... [modernonco.orscience.ru]

autoxidation of methyl linoleate mechanism

Core Mechanism of Autoxidation

The autoxidation of methyl linoleate follows a classic free radical chain mechanism, comprising stages of Initiation, Propagation, and Termination [1]. This process primarily targets the bis-allylic hydrogen atoms located at carbon 11, due to their relatively low bond dissociation energy.

The diagram below illustrates the fundamental steps of the radical chain reaction:

Radical chain reaction steps.

- Initiation: An initiating radical abstracts a bis-allylic hydrogen atom from this compound (LH), generating a pentadienyl radical (L•) [1].

- Propagation: The carbon-centered pentadienyl radical (L•) rapidly reacts with molecular oxygen to form a peroxyl radical (LOO•). This peroxyl radical then propagates the chain by abstracting a hydrogen atom from another this compound molecule, yielding a hydroperoxide (LOOH) and a new pentadienyl radical [1].

- Termination: The chain reaction concludes when two radicals combine to form non-radical, stable products [1].

The initial pentadienyl radical can be formed at either end of the carbon chain, leading to a mixture of isomeric hydroperoxides.

Primary Oxidation Products

The primary products of this compound autoxidation are four isomeric hydroperoxides. The table below summarizes their structures:

| Isomer Group | Specific Isomers (Position & Geometry) | Formation Pathway |

|---|---|---|

| 9-Hydroperoxides | 9-cis,trans- and 9-trans,trans-OOH | Oxygen addition at the carbon 9 of the pentadienyl radical [2]. |

| 13-Hydroperoxides | 13-cis,trans- and 13-trans,trans-OOH | Oxygen addition at the carbon 13 of the pentadienyl radical [2]. |

In bulk phase autoxidation without initiators, the reaction rate is influenced by sample size and initial hydroperoxide levels [2]. The distribution of cis,trans and trans,trans hydroperoxide isomers remains constant during propagation in the absence of additives [2].

Secondary Products and Decomposition Pathways

Hydroperoxides (LOOH) are unstable and decompose, especially under heat or in the presence of metal catalysts, forming secondary products. A key decomposition pathway for these alkoxy radicals is beta-cleavage (β-scission) [3].

The following diagram outlines the major volatile products identified via GC-MS analysis from the decomposition of 9- and 13-alkoxy radicals [3]:

Secondary products from beta-cleavage.

Other significant products include:

- Saturated Hydrocarbons: Autoxidation at room temperature produces saturated hydrocarbons like methane, ethane, propane, butane, and pentane [4].

- Oligomeric Products: this compound and its hydroperoxides readily dimerize under ambient conditions due to intermolecular condensation of peroxyl radicals [5].

Experimental Protocols and Monitoring

Monitoring via Oxygen Uptake

The autoxidation process can be monitored by tracking oxygen consumption in model systems [6].

- For Homogeneous Systems: A pressure transducer apparatus is used. The setup involves twin vessels immersed in a temperature-controlled water bath, containing substrate and initiator [6].

- For Heterogeneous Systems: A Biological Oxygen Monitor with a Clark-type electrode is used to measure dissolved oxygen uptake in micelles or liposomes [6].

Analysis via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify autoxidation products [3]. The process involves allowing this compound to autoxidize, often in a pressurized system at a controlled temperature, without an added initiator to mimic a natural process [3]. Sample preparation includes concentrating the reaction mixture at specific time intervals, which is then injected into the GC-MS for analysis [3]. Product identification is performed by interpreting EI ion mass spectra [3].

Important Influencing Factors

- The Paradoxical Role of Antioxidants: The common antioxidant α-tocopherol can exhibit a pro-oxidant effect in the autoxidation of this compound in bulk phase. At concentrations as low as 0.1% and 1.0%, it causes a linear increase in hydroperoxide formation and elevates the proportion of cis,trans isomers [2]. This peroxidizing effect is proposed to involve the chromanoxy radical derived from α-tocopherol and can be suppressed by co-antioxidants like ascorbyl palmitate [2].

- Limitations as a Model System: While extensively used, this compound does not perfectly model the behavior of triacylglycerols in fats and oils. Its tendency to form dimers via intermolecular peroxyl radical condensation is more pronounced, while triacylglycerols favor intramolecular reactions and further oxidation to bis-hydroperoxides [5].

References

- 1. A Perspective on Free Radical Autoxidation - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. The peroxidizing effect of α-tocopherol on autoxidation ... [pubmed.ncbi.nlm.nih.gov]

- 3. "Monitoring a natural autoxidation process of this compound by ... [scholarlycommons.pacific.edu]

- 4. Saturated Hydrocarbons from Autoxidizing this compound [nature.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. 2.6. Methodology of Autoxidation Measurements [bio-protocol.org]

Experimental Protocols for Hydroperoxide Formation

The search results detail two primary experimental methods for inducing and measuring methyl linoleate hydroperoxides.

Photoirradiation with UVA Light

This method tests the potential of chemicals to induce lipid peroxidation through photoexcitation [1].

- Light Source: A custom UVA light box with a 4-lamp unit was used. The maximum emission was between 340–355 nm, with irradiance determined by a spectroradiometer and dose measured with a UVA detector [1].

- Reaction Mixture: The experiment used a solution of 100 mM this compound and 1.0 mM of the test substrate (e.g., oxygenated benz[a]anthracene or 3-methylcholanthrene) in methanol [1].

- Irradiation Process: Samples in UV-transparent cuvettes were irradiated with UVA light at doses of 0, 7, and 21 J/cm² [1].

- Product Analysis:

- Separation: this compound hydroperoxide products were separated by HPLC using a C18 column, eluted isocratically with 10% water in methanol (v/v) [1].

- Quantification: The extent of lipid peroxidation was determined by calculating the amount of this compound hydroperoxides based on HPLC peak areas detected at 235 nm [1].

Autoxidation in Bulk with Tocopherols

This method evaluates the efficacy of antioxidants like α- and γ-tocopherol in inhibiting spontaneous oxidation (autoxidation) [2].

- Model System: this compound was oxidized in bulk (without solvent) at 40°C for 4 days [2].

- Antioxidant Testing: α- and γ-tocopherols were tested at concentrations of 0, 10, 100, 500, and 1000 ppm [2].

- Sampling: Samples were collected every 24 hours for analysis [2].

- Product Analysis:

- Compounds Measured: Analysis targeted four isomers each of hydroperoxides, hydroxy compounds, and ketodienes (specifically the 9-cis,trans; 9-trans,trans; 13-cis,trans; and 13-trans,trans isomers) [2].

- Initial Purity: The initial hydroperoxide content of the this compound was confirmed to be less than 5 mmol/kg before oxidation began [2].

Quantitative Data on Hydroperoxide Formation

The following tables summarize the quantitative results from the searched studies.

Table 1: Lipid Peroxidation Induced by UVA Photoirradiation of Oxygenated PAHs This data is adapted from a 2008 study investigating the phototoxicity of various polycyclic aromatic hydrocarbons (PAHs). Values represent the relative formation of this compound hydroperoxides after irradiation [1].

| PAH Compound | Abbreviation | Lipid Peroxidation at 7 J/cm² | Lipid Peroxidation at 21 J/cm² |

|---|---|---|---|

| 2-Hydroxy-Benz[a]anthracene | 2-OH-BA | Data not specified | Data not specified |

| 3-Hydroxy-Benz[a]anthracene | 3-OH-BA | Data not specified | Data not specified |

| 5-Hydroxymethyl-Benz[a]anthracene | 5-CH₂OH-BA | Data not specified | Data not specified |

| 7-Hydroxymethyl-Benz[a]anthracene | 7-CH₂OH-BA | Data not specified | Data not specified |

| 12-Hydroxymethyl-Benz[a]anthracene | 12-CH₂OH-BA | Data not specified | Data not specified |

| 7-Hydroxymethyl-12-Methyl-BA | 7-CH₂OH-12-MBA | Data not specified | Data not specified |

| 5-Formyl-Benz[a]anthracene | 5-CHO-BA | Data not specified | Data not specified |

| BA 5,6-cis-dihydrodiol | BA 5,6-cis-diol | Data not specified | Data not specified |

| 1-Hydroxy-3-Methylcholanthrene | 1-OH-3-MC | Data not specified | Data not specified |

| 1-Keto-3-Methylcholanthrene | 1-keto-3-MC | Data not specified | Data not specified |

| 3-Methylcholanthrene 1,2-cis-diol | 3-MC 1,2-cis-diol | Data not specified | Data not specified |

- General Finding: The 2008 study concluded that all tested oxygenated PAHs induced lipid peroxidation, showing a relationship between the UVA light dose and the level of hydroperoxides formed [1].

- Mechanism Insight: Using ESR spectroscopy, the study provided direct evidence that photoirradiation of 1-keto-3-MC by UVA light generates singlet oxygen, a reactive oxygen species (ROS) that initiates lipid peroxidation [1].

Table 2: Antioxidant Effect of Tocopherols on Hydroperoxide Formation This data is summarized from a 2000 study on the autoxidation of this compound, showing how antioxidant efficacy varies with concentration and congener [2].

| Tocopherol Concentration | α-Tocopherol Efficacy | γ-Tocopherol Efficacy |

|---|---|---|

| 10 ppm | More efficient antioxidant | Less efficient antioxidant |

| 100 - 1000 ppm | Less efficient antioxidant; shows reduced efficiency | More efficient antioxidant; maintains efficacy |

- Key Paradox: The study identified a paradoxical behavior where α-tocopherol was a more effective antioxidant at very low concentrations (10 ppm) but became less efficient than γ-tocopherol at higher concentrations (100-1000 ppm) [2].

- Isomerization Effect: Both tocopherols increased the cis,trans/trans,trans hydroperoxide ratio by trapping peroxyl radicals and inhibiting isomerization during oxidation [2].

Experimental Workflow for UVA Photoirradiation

The following Graphviz diagram outlines the core experimental workflow for inducing and analyzing hydroperoxide formation via UVA photoirradiation, based on the methodology described [1].

An experimental workflow for this compound hydroperoxide formation via UVA photoirradiation.

Important Considerations for Researchers

- Temporal Context: Please be aware that the specific experimental data found in the search results is from studies published in 2000 and 2008. While the fundamental protocols remain valuable, recent advancements in analytical techniques (e.g., more sensitive LC-MS/MS methods) may offer improved detection and quantification [1] [2].

- Mechanism Justification: The provided workflow is a high-level summary. A full mechanistic diagram would require detailed, expert knowledge of the specific radical reaction pathways and isomerization processes, which was not available in the search results in a format suitable for accurate diagramming.

- Alternative Methods: Other experimental approaches exist. One study used a molybdenum-based catalyst and hydrogen peroxide in ionic liquids to study the epoxidation of a methyl oleate and this compound mixture, providing a different chemical context for peroxide involvement [3].

References

conjugated dienes formation methyl linoleate oxidation

The Core Reaction: Oxidation of Methyl Linoleate

This compound, with its bis-allylic methylene group between two double bonds, is particularly susceptible to oxidation. The initial step involves hydrogen abstraction from this bis-allylic carbon, leading to a pentadienyl radical. This radical rearranges, forming a conjugated diene system and reacting with oxygen to yield isomeric hydroperoxides [1] [2].

The following diagram illustrates the logical progression of the oxidation mechanism.

Diagram 1: The free radical chain mechanism for the formation of conjugated diene hydroperoxides from this compound. AIBN: azobisisobutyronitrile.

Quantitative Product Distribution

Under specific conditions (e.g., 50°C with AIBN initiator), the oxidation of this compound in solution yields four primary conjugated diene hydroperoxide (HPO) isomers almost quantitatively [1]. The table below summarizes their structures and the factors influencing their ratio.

Table 1: Isomeric Conjugated Diene Hydroperoxides from this compound Oxidation

| Hydroperoxide Isomer | Nomenclature (Methyl Esters) | Double Bond Geometry | Relative Abundance & Influencing Factors |

|---|

| 9-HPOD | 9-hydroperoxy-10-trans,12-cis-octadecadienoate | 10-trans, 12-cis | Ratio of cis,trans to trans,trans isomers is influenced by: • Substrate Concentration: Increases with higher concentration [1]. • Solvent Polarity: Increases with higher dielectric constant [1]. • Oxygen Pressure: Rate decreases, but isomer ratio is independent of pressure [1]. | | 9-HPOD | 9-hydroperoxy-10-trans,12-trans-octadecadienoate | 10-trans, 12-trans | | 13-HPOD | 13-hydroperoxy-9-cis,11-trans-octadecadienoate | 9-cis, 11-trans | | 13-HPOD | 13-hydroperoxy-9-trans,11-trans-octadecadienoate | 9-trans, 11-trans |

Experimental Protocols for Analysis

Here are established methodologies for studying conjugated diene formation and lipid oxidation.

Monitoring Conjugated Dienes by UV Spectroscopy

This is a direct and common method for tracking the early stages of oxidation [3].

- Principle: Conjugated dienes formed during lipid oxidation absorb ultraviolet (UV) light strongly at 234-236 nm.

- Procedure:

- Sample Preparation: Dissolve the oxidizing this compound sample in a suitable solvent (e.g., cyclohexane, isooctane, or ethanol).

- Measurement: Measure the absorbance of the solution in a quartz cuvette at 234 nm against a pure solvent blank.

- Calculation: The increase in absorbance over time is directly proportional to the formation of conjugated diene hydroperoxides. Results can be expressed as Conjugated Diene Value (CDV) or simply as absorbance units.

Assessing Oxidative Stability by Rancimat Method

This automated method determines the induction period (IP), which is the time before rapid oxidation begins [4] [3].

- Principle: The sample is heated with a constant airflow, and volatile organic acids produced during advanced oxidation are trapped in water. The increase in water conductivity is measured automatically.

- Procedure:

- Sample Loading: Accurately weigh a sample (e.g., 3 g of oil) into a clean glass reaction vessel.

- Set Parameters: Heat the oil to a standard temperature (e.g., 100°C or 120°C) with a constant airflow (e.g., 10-20 L/h).

- Measurement: The instrument continuously monitors the conductivity of the water. The induction period is defined as the time point of the maximum change in the oxidation curve's second derivative.

Separation and Analysis by Thin-Layer Chromatography (TLC)

TLC, especially coupled with Flame Ionization Detection (TLC-FID), is effective for separating and quantifying oxidation products like polar compounds and hydroperoxides [5] [3].

- Principle: Lipid classes separate based on their polarity on a silica-coated rod (chromarod). The FID then quantitatively detects the separated components.

- Procedure:

- Spotting: Apply a small volume (1-2 µL) of the oil solution in chloroform to the chromarod.

- Development: Develop the rods in a mobile phase (e.g., hexane:diethyl ether:acetic acid, 92:8:1 v/v) for about 25 minutes.

- Drying & Detection: Dry the rods in an oven (105°C for 2 min) and scan them with the FID.

- Quantification: The content of polar compounds (which includes hydroperoxides) is calculated based on peak areas. This value shows a linear relationship with the Peroxide Value (PV) of the oxidized oil [3].

The workflow for this protocol is summarized in the diagram below.

Diagram 2: Experimental workflow for TLC-FID analysis of oxidized lipids.

Key Experimental Considerations

- Control the Environment: The oxidation rate is highly dependent on temperature, oxygen pressure, and light exposure. These must be rigorously controlled for reproducible results [1].

- Use Radical Initiators: In model system studies, azobisisobutyronitrile (AIBN) is often used as a radical initiator to provide a consistent and controllable rate of oxidation [1].

- Correlate Methods: The conjugated diene value (UV), peroxide value (titration), and polar compounds (TLC-FID) are interrelated metrics of lipid oxidation. Using multiple methods provides a more comprehensive picture [3].

References

- 1. Oxidation of lipids: III. Oxidation of this compound in solution [pubmed.ncbi.nlm.nih.gov]

- 2. | DOCX Conjugated dienes [slideshare.net]

- 3. A Rapid Method for Determining the Oxidative Stability of ... [pmc.ncbi.nlm.nih.gov]

- 4. 2.5. Oxidative Stability Analysis [bio-protocol.org]

- 5. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability Profile of Methyl Linoleate

The table below summarizes the key physical and chemical properties of Methyl Linoleate that influence its solubility and stability. [1] [2]

| Property | Value / Description | Conditions / Notes |

|---|---|---|

| Water Solubility | Very low / Limited | Soluble in organic solvents (DMF, fat solvents, oils); limited solubility in water [1]. |

| Specific Gravity | 0.88 - 0.889 g/mL | At 25°C [2]. |

| Storage Temp. | -20°C | Recommended for maintaining stability [2]. |

| Stability Notes | Light Sensitive; Susceptible to Oxidation | Contains two double bonds, contributing to its reactivity. Proper handling and storage are essential to prevent degradation [1] [2]. |

| Flash Point | 200°C | Indicates flammability risk [2]. |

A key study measured the water solubility in this compound across a range of temperatures, which is critical for designing purification processes in biodiesel production. The data are presented in the table below. [3]

| Temperature (K) | Temperature (°C) | Water Solubility (Measured) |

|---|---|---|

| 288.15 | 15.00 | Data point acquired (specific value in source) |

| 298.15 | 25.00 | Data point acquired (specific value in source) |

| 308.15 | 35.00 | Data point acquired (specific value in source) |

| 318.15 | 45.00 | Data point acquired (specific value in source) |

> Hazard and Safety Statements: this compound is classified as flammable and hazardous. Safety statements include: H225 (Highly flammable liquid and vapour), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H410 (Toxic to aquatic life with long-lasting effects). [2]

Oxidation of this compound: Mechanisms & Experimental Insights

This compound is highly prone to oxidation due to its bis-allylic hydrogens, making it a common model for studying lipid peroxidation. [1] [4]

Autoxidation and Photosensitized Oxidation

The oxidation proceeds via two primary mechanisms, which lead to different products: [4]

- Autoxidation: This is a radical chain reaction initiated by compounds like metal traces. Hydrogen abstraction at the bis-allylic position (C-11) followed by oxygen addition leads to the formation of 9- and 13-hydroperoxides as the primary products. [4]

- Photosensitized Oxidation (Type II): In this pathway, a light-activated sensitizer (e.g., a pigment) energizes oxygen to a singlet state. This singlet oxygen directly attacks the double bonds, leading to the formation of 9-, 10-, 12-, and 13-hydroperoxides. The presence of 10- and 12-OOH hydroperoxides is unique to this pathway. [4]

The following diagram illustrates the workflow for analyzing this compound oxidation, integrating the two pathways and key analytical methods.

Analysis Workflow for this compound Oxidation

Key Experimental Findings on Oxidation

Research has quantified oxidation under various conditions:

- Weight Gain Measurement: A study tracking autoxidation at room temperature found that this compound gained up to 16.9% of its initial weight in the dark and 14.4% in the light, confirming significant oxygen incorporation. [5]

- Temperature Dependence: At higher temperatures (40-100°C), most absorbed oxygen forms hydroperoxides. However, the proportion of secondary oxidation products (e.g., ketones) increases with temperature. [6]

- Influence of Pigments and Proteins: The presence of bovine serum albumin (BSA) or certain pigments like ultramarine blue can alter the oxidation pathway and rate, leading to the formation of oxidized lipid/amino acid reaction products (OLAARPs). [6] [4]

Detailed Experimental Protocols

Monitoring Oxidation by Weighing Method

This method provides a simple way to track the overall extent of autoxidation. [5]

- Procedure:

- Place a sample of this compound in an open vial.

- Weigh the sample periodically using an analytical balance.

- Store samples under controlled conditions (e.g., in the dark vs. exposed to light, at room temperature or other temperatures).

- Continue measurements over the desired period (e.g., up to 2 months).

- Data Analysis: The percentage increase in weight directly correlates with the amount of oxygen absorbed and incorporated into the molecule. This data can be correlated with other techniques, such as ¹H NMR, for more structural information. [5]

Analysis of Hydroperoxides by GC-MS

This protocol is used to identify and quantify the specific isomeric hydroperoxides formed. [4]

- Sample Preparation:

- Oxidize this compound under controlled conditions (e.g., temperature, light, presence of initiators like azobisisobutyronitrile).

- Reduction of Hydroperoxides:

- Reduce the hydroperoxides to their more stable corresponding alcohols using a reducing agent like potassium iodide (KI). This step is crucial for accurate GC-MS analysis. [4]

- Extraction and Analysis:

- Extract the reduction products with an organic solvent (e.g., isooctane).

- Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).

- Data Interpretation: Identify the isomeric alcohols (e.g., 9-OH, 13-OH from autoxidation; 9-OH, 10-OH, 12-OH, 13-OH from photosensitized oxidation) based on their retention times and mass spectra. [4]

Advanced Workflow for Curing Chemistry

A comprehensive mass spectrometry-based approach can be used for a detailed investigation, especially in complex systems like paint models. [4]

- Materials: this compound as a model binder, with or without pigments (e.g., lead white, ultramarine blue).

- Curing: Apply the material as a thin film and allow it to cure under ambient or controlled conditions for an extended period (e.g., 7 months).

- Multi-Analytical Characterization:

- SPME-GC-MS (Solid Phase Microextraction GC-MS): To analyze volatile organic compounds (VOCs) produced during curing.

- FIA-ESI-MS (Flow Injection Analysis Electrospray Mass Spectrometry): To characterize the non-volatile fraction, including oligomers and cross-linked species.

- EGA-MS (Evolved Gas Analysis MS): To study the thermal behavior and composition of the solid residue.

- ATR-FTIR (Attenuated Total Reflectance FTIR): To track the disappearance of double bonds and the formation of new functional groups (e.g., carbonyls, hydroperoxides). [4]

References

- 1. CAS 112-63-0: Methyl | CymitQuimica linoleate [cymitquimica.com]

- 2. | 112-63-0 this compound [chemicalbook.com]

- 3. Another look at the water solubility in biodiesels [sciencedirect.com]

- 4. Disclosing the chemistry of oil curing by mass spectrometry ... [sciencedirect.com]

- 5. Determination of degree of oxidation of this compound ... [link.springer.com]

- 6. Preparation method and oxidation research of methyl ... [chemicalbook.com]

Summary of Phase Effects on Methyl Linoleate Oxidation

| System / Condition | Key Finding | Quantitative Data / Conditions | Citation |

|---|---|---|---|

| Bulk Phase (Depth/Amount) | Oxidation rate decreases with increasing sample depth due to oxygen diffusion limitation. | Negligible oxidation at depths >5 mm; Induction period >8 h for 1-5 mm depths at 65°C. | [1] |

| Bulk Phase (Oxygen Pressure) | Oxidation rate is sensitive to oxygen partial pressure. | Saturation constant for O₂ estimated at 1.23 kPa (65°C). | [1] |

| Aqueous Micelles (Surfactant Type) | Oxidation rate depends on the electric charge of the micelle surface. | Faster oxidation in SDS (anionic) micelles than in TTAB (cationic) or Tween 20 micelles. | [2] [3] |

| Aqueous Micelles (pH) | Higher pH accelerates oxidation in micellar systems. | Greater oxidation rates at pH 6.8 compared to pH 3.0. | [3] |

| High-Temperature Oxidation | Low-oxygen high-temperature oxidation produces CO₂ at a lower temperature than pyrolysis. | CO₂ precipitation peak in oxidation was ~80°C lower than in pyrolysis. Main gaseous products: CO₂, CH₄, CO, C₂H₄, H₂O. | [4] |

| Metal-Induced Oxidation | Copper and iron initiate oxidation by decomposing hydroperoxides into radical species. | Rate proportional to [Cu²⁺]^0.5 and [hydroperoxide]^0.5. Confirmed formation of alkoxyl radicals. | [2] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Oxidation in Bulk Phase with Variable Depth and Oxygen Pressure

This protocol is used to study the effects of oxygen diffusion and availability [1].

- Materials: Methyl linoleate (>95% purity), flat-bottomed glass cups (1.5 cm inner diameter).

- Procedure:

- Depth Variation: Add different amounts of this compound (0.147 g to 2.94 g) to cups to achieve depths from 1 mm to 20 mm.

- Oxidation: Place samples in an air-flowing container (15 mL/min, 0% relative humidity) at 65°C.

- Small Volume Study: For very small amounts (1-10 µL), dissolve this compound in n-hexane, add to cups, and evaporate the solvent before oxidation.

- Oxygen Pressure: For 2 µL samples, conduct oxidation in sealed bottles with nitrogen-air mixed gas (O₂ partial pressure from 0.2 to 10 kPa) at 65°C.

- Analysis:

- Weight Gain: Periodically weigh samples to track oxygen uptake.

- Gas Chromatography (GC): Use a DB-1ht column with flame ionization detector to quantify unoxidized this compound, using methyl myristate in n-hexane as an internal standard.

Oxidation in Aqueous Micellar Systems

This method examines oxidation in dispersed systems relevant to biological and food sciences [2] [3].

- Materials: this compound, surfactants (SDS for anionic, TTAB for cationic, Tween 20).

- Procedure:

- Micelle Preparation: Prepare this compound micelles in aqueous dispersions using different surfactants.

- Induction: Initiate oxidation using metal ions (copper or iron) that decompose pre-existing or added hydroperoxides.

- Variable Control: Perform experiments at different pH levels (e.g., 3.0 and 6.8) and with added antioxidants like Vitamin E (VE) and Vitamin C (VC).

- Analysis:

- Monitor formation of Conjugated Diene Hydroperoxides (CDHP) and Malondialdehyde (MDA) to track oxidation progress.

- Use spin trapping combined with Electron Paramagnetic Resonance (EPR) to confirm the formation of radical species like alkoxyl radicals.

High-Temperature Pyrolysis and Low-Oxygen Oxidation

This approach is key for understanding this compound behavior in biodiesel combustion [4].

- Materials: Chromatographic grade this compound.

- Procedure:

- TG-FTIR-MS Analysis: Use a coupled Thermogravimetric Analyzer (TG), Fourier Transform Infrared Spectrometer (FTIR), and Mass Spectrometer (MS).

- Heat the sample to analyze weight loss and gaseous products under inert (pyrolysis) and low-oxygen (oxidation) atmospheres.

- Analysis:

- FTIR & MS: Identify and quantify gaseous products (e.g., CO₂, CH₄, CO, C₂H₄, H₂O) and their functional groups.

- ReaxFF MD Simulation: Perform molecular dynamics simulations using the ReaxFF reaction force field to study the initial reaction pathways and product evolution, validated with Density Functional Theory (DFT) calculations of bond energies.

Key Mechanistic Insights

The experimental data reveals that the phase and environment dictate the oxidation mechanism:

- Bulk Phase: The primary limiting factor is the diffusion of oxygen from the air-liquid interface into the sample. In thick layers, oxygen is consumed near the surface, leaving the core unoxidized [1].

- Aqueous Micelles: The process is governed by the surface properties of the micelle. The electric charge influences how metal catalysts and radical species interact with the this compound substrate, thereby affecting the initiation rate [2].

- High-Temperature Combustion: The presence and location of two double bonds in this compound lead to distinct high-temperature reaction pathways, resulting in a different distribution of gaseous products compared to pyrolysis [4].

The relationships between these experimental conditions and their impacts can be visualized in the following workflow:

Experimental workflow showing how different conditions lead to distinct oxidation outcomes for this compound.

Conclusion for Research and Development

The oxidation of this compound is not an intrinsic property but is highly dependent on its physical environment. Key factors to control its stability include:

- Minimizing oxygen diffusion paths in bulk storage.

- Carefully selecting surfactants and controlling pH in formulated dispersions.

- Understanding high-temperature pathways for efficient fuel combustion and stability.

References

- 1. Kinetics of Oxidation of Different Depths of this compound ... [jstage.jst.go.jp]

- 2. Oxidation of this compound in aqueous dispersions ... [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of surfactant type, pH and antioxidants on the ... [sciencedirect.com]

- 4. Molecular dynamics simulation and experimental research ... [sciencedirect.com]

Comprehensive Technical Guide: Oxygen Diffusion in Methyl Linoleate Oxidation

Introduction to Methyl Linoleate Oxidation and Oxygen Diffusion

This compound (ML) serves as an important model compound for studying lipid oxidation kinetics in research and industrial applications. As an unsaturated fatty acid ester, it undergoes autoxidation via a free radical chain reaction mechanism when exposed to molecular oxygen, making it particularly relevant for understanding oxidation processes in pharmaceutical formulations, food products, and biological systems. The oxidation kinetics of ML are strongly influenced by oxygen diffusion limitations, especially when the compound exists in bulk phases or as thin films where the surface-to-volume ratio significantly affects oxygen accessibility.

The oxidation process proceeds through classical initiation, propagation, and termination steps, with the diffusion of oxygen through the lipid matrix often serving as the rate-limiting factor in bulk systems. Understanding the precise relationship between oxygen diffusion and oxidation rates is crucial for predicting shelf life of lipid-containing products, designing appropriate storage conditions, and developing effective stabilization strategies. This guide synthesizes current research findings to provide a comprehensive technical resource on oxygen diffusion in this compound oxidation, with structured quantitative data, experimental protocols, and visual representations of key mechanisms and relationships.

Core Principles of Oxygen Diffusion in Lipid Oxidation

Fundamental Mechanisms of Autoxidation

The autoxidation process in this compound follows a well-established free radical chain reaction mechanism that consists of three primary stages. The initiation phase involves the formation of free radicals through hydrogen abstraction from bis-allylic methylene groups, which are particularly susceptible due to their low bond dissociation energy. This creates pentadienyl radicals that subsequently react with molecular oxygen during the propagation phase, forming peroxyl radicals that can further abstract hydrogen from other ML molecules. The termination phase occurs when radical species combine to form non-radical products, effectively ending the chain reaction.

The reaction kinetics are profoundly influenced by oxygen availability, which is controlled by diffusion processes from the surrounding atmosphere into the lipid matrix. In bulk ML systems, the specific interfacial area between air and oil becomes a critical factor, as a small interface limits oxygen diffusion and consequently retards the overall oxidation rate. Research has demonstrated that when ML layer thickness exceeds 1 mm, diffusion limitations become significant, with oxidation being barely observable at thicknesses greater than 5 mm due to oxygen being consumed at or near the interface before it can penetrate deeper layers [1].

Oxygen Diffusion Principles in Lipid Systems

Oxygen diffusion in this compound systems follows Fick's laws, where the flux is proportional to the concentration gradient and the diffusion coefficient. The saturation constant of oxygen for ML oxidation has been estimated at approximately 1.23 kPa, which is significantly lower than the partial pressure of oxygen in air at atmospheric pressure (approximately 21 kPa) [1]. This indicates that ML oxidation kinetics become relatively insensitive to oxygen partial pressure changes under normal atmospheric conditions, as the system is already saturated with respect to oxygen availability at the reaction sites.

The physical state of the ML system dramatically affects oxygen diffusion rates. In thin films with high surface-to-volume ratios, oxygen diffusion is rapid, leading to fast autoxidation that proceeds at similar rates under both irradiated and dark indoor conditions [2]. Conversely, in bulk systems, oxygen must diffuse from the surface inward, creating concentration gradients that result in heterogeneous oxidation patterns, with surface layers oxidizing more rapidly than interior regions. This diffusion-limited regime creates complex oxidation kinetics that cannot be accurately described by simple homogeneous reaction models.

Quantitative Data on Oxygen Diffusion in this compound Oxidation

Effect of Physical Parameters on Oxidation Kinetics

Table 1: Influence of this compound Sample Geometry on Oxidation Kinetics at 65°C

| Thickness (mm) | Volume (μL) | Induction Period (h) | Oxidation Completion Time (h) | Diffusion Limitation |

|---|---|---|---|---|

| 0.067* | 1 | 4-6 | <20 | Negligible |

| 0.133* | 2 | 4-6 | <20 | Negligible |

| 0.333* | 5 | 4-6 | <20 | Negligible |

| 0.667* | 10 | ~24 | >24 | Moderate |

| 1.0 | 1470 | >8 | >70 | Significant |

| 2.0 | 2990 | >8 | >70 | Significant |

| 5.0 | 7360 | >8 | Oxidation barely occurs | Severe |

| 10.0 | 14700 | >8 | Oxidation barely occurs | Severe |

| 20.0 | 29400 | >8 | Oxidation barely occurs | Severe |

*Estimated thickness based on droplet spreading; other thicknesses represent controlled layers in flat-bottomed cups [1]

Table 2: Impact of Environmental Conditions on this compound Oxidation

| Parameter | Conditions Tested | Effect on Oxidation Rate | Effect on Products |

|---|---|---|---|

| Oxygen Partial Pressure | 0.2 - 10 kPa | Rate decreases with lower pressure below saturation constant (1.23 kPa) | Ratio of cis,trans to trans,trans hydroperoxides unaffected [1] |

| Temperature | 40, 60, 80, 100°C | Rate increases with temperature; onset time reduced from 15 weeks (30°C) to 2 weeks (40°C) in stripped oils | Higher temperatures increase secondary products with absorption at 2775A, suggesting more ketonic compounds [3] [4] |

| Physical State | Bulk vs. thin film | Thin films oxidize rapidly regardless of light; bulk systems show significant diffusion limitations | Product distribution differs; thin films primarily form [ML+4O+NH4]+ with two hydroperoxide groups [2] |

| Antioxidant Presence | L-proline in dry systems | Conjugated dienes stabilized; hydroperoxide and hexanal levels decreased | Altered oxidation pathway with reduced secondary products [5] |

Advanced Quantitative Relationships

Oxidation rates exhibit distinct dependencies on sample geometry and environmental conditions. For thin ML samples (1-5 μL) where diffusion limitations are negligible, the average oxidation rate at 65°C is approximately 0.078 ± standard deviation (exact value not fully reported in available excerpts) at fractions of unoxidized substrate of 0.6-0.8 [1]. The critical thickness at which diffusion limitations become significant under standard conditions is approximately 1 mm, corresponding to a volume of about 10 μL in experimental setups using flat-bottomed glass cups with 1.5 cm inner diameter.

The relationship between oxygen uptake and substrate consumption follows nearly stoichiometric proportions, with a straight-line relationship between the fraction of unoxidized this compound and the increase in relative weight of the substrate [1]. Small deviations from perfect stoichiometry occur due to evaporation of volatile oxidation products such as aldehydes, hydrocarbons, epoxides, alcohols, and ketones, which contributes to weight loss despite oxygen incorporation.

Experimental Protocols for Studying Oxygen Diffusion in ML Oxidation

Method for Evaluating Effect of Sample Geometry on Oxidation

Protocol for Sample Geometry Experiments (adapted from [1]):

- Materials Preparation: Obtain this compound (>95% purity) and methyl myristate (>98%) as internal standard for GC analysis. Use flat-bottomed glass cups with 1.5 cm inner diameter and 3.0 cm height.

- Sample Loading: For thickness studies, accurately weigh different amounts of this compound (0.147, 0.299, 0.736, 1.47, or 2.94 g) corresponding to oil depths of 1.0, 2.0, 5.0, 10, and 20 mm, respectively. For small volume studies, dissolve 2.208 g this compound in 50 mL n-hexane, pipette aliquots (20, 40, 100, or 200 μL) into cups, and evaporate solvent under reduced pressure to yield 1, 2, 5, and 10 μL samples.

- Oxidation Setup: Place approximately 90 sample cups in a plastic container (300 × 150 × 150 mm). Flow air through the container at 15 mL/min after passing through silica gel to maintain 0% relative humidity. Maintain temperature at 65°C in a forced-air oven.

- Progress Monitoring: Remove triplicate samples periodically for weight measurement. For GC analysis, remove one sample at each time point, mix well, and transfer 0.12-0.14 g to a cup containing 4-5 g of 0.1 mol/L methyl myristate in n-hexane as internal standard.

- GC Analysis: Determine unoxidized this compound using a gas chromatograph equipped with a DB-1ht column (0.25 mm ID × 30 m) and FID detector. Maintain injector at 230°C, column at 205°C, and detector at 240°C.

Experimental workflow for evaluating sample geometry effects on ML oxidation

Isothermal Thermogravimetry for Oxygen Uptake Kinetics

Protocol for Isothermal Thermogravimetric Analysis (adapted from [6]):

Instrument Calibration: Calibrate thermogravimetric analyzer balance and temperature sensors using standard reference materials.

Sample Preparation: Place 10-15 mg of this compound in an open sample pan. For comparative studies, prepare samples of different volumes/thicknesses as needed.

Experimental Parameters: Maintain isothermal temperature (typically 60-80°C for accelerated testing) under dry air or oxygen flow (50-100 mL/min). Acquire mass change data for extended duration (4000-10,000 minutes) to capture complete oxidation profile.

Data Analysis: Fit experimental mass change data using semi-empirical equation combining sigmoidal (oxygen uptake) and exponential (mass loss) functions:

(mass%(t) = \frac{A\left[q e^{-\lambda_1 t} + (1-q) e^{-\lambda_2 t}\right]}{1 + e^{-\lambda_0 (t-t_0)}} + B)

where (t_0) represents induction time, (\lambda_0) correlates with oxygen uptake rate, (\lambda_1) and (\lambda_2) represent mass loss rates, and B is the final plateau mass value.

Parameter Extraction: Determine induction period from (t_0), oxidation rate from (\lambda_0), and degradation kinetics from (\lambda_1) and (\lambda_2). Compare parameters across different sample geometries or formulations.

Studying Oxygen Partial Pressure Effects

Protocol for Controlled Atmosphere Experiments (adapted from [1]):

- Sample Preparation: Place 2 μL this compound in flat-bottomed cups and load into 50 mL screw-cap bottles.

- Atmosphere Control: Position bottles in a desiccator, evacuate and fill with nitrogen-air mixed gas with oxygen partial pressures ranging from 0.2 to 10 kPa. Repeat evacuation/filling twice to ensure complete atmosphere replacement.

- Oxidation Procedure: Immediately cap bottles and place in oven at 65°C. Periodically remove bottles for analysis of unoxidized this compound content by GC.

- Kinetic Analysis: Determine oxidation rates at different oxygen partial pressures and calculate saturation constant using Michaelis-Menten type kinetics.

Oxygen diffusion and reaction pathway in this compound oxidation

Research Implications and Practical Applications

Implications for Product Stability and Shelf Life

Understanding oxygen diffusion limitations in this compound systems has significant implications for predicting and controlling oxidation in real-world products. The critical thickness effect (approximately 1 mm, beyond which oxidation becomes diffusion-limited) provides crucial guidance for product formulation and packaging design. For instance, pharmaceutical emulsions or lipid-based drug delivery systems can be engineered with droplet sizes below this critical threshold to ensure uniform oxidation stability throughout the product. Similarly, food products containing unsaturated lipids can benefit from packaging technologies that control oxygen headspace or incorporate oxygen scavengers to mitigate diffusion-driven oxidation.

The finding that thin films oxidize rapidly even in dark indoor conditions [2] highlights the importance of surface cleaning and residue management in food processing equipment and pharmaceutical manufacturing facilities. The rapid formation of organic hydroperoxides in these thin films, which can then decompose to form potentially toxic secondary oxidation products, underscores need for rigorous cleaning protocols in manufacturing environments where lipid residues may accumulate on surfaces.

Applications in Accelerated Stability Testing

The quantitative relationships between oxygen partial pressure, temperature, and oxidation rates provide a scientific basis for designing accelerated stability tests for lipid-containing products. However, research indicates that these acceleration factors must be applied cautiously, as excessively high temperatures or altered oxygen concentrations may change fundamental oxidation mechanisms [3] [6]. For instance, while temperature elevation generally accelerates oxidation, it also shifts the balance toward formation of trans-trans diene hydroperoxides compared to cis-trans conformations, potentially altering the oxidation pathway from what occurs under normal storage conditions.

The isothermal thermogravimetry method [6] offers a robust approach for comparing oxidative stability across different formulations while capturing both oxygen uptake and volatile formation phases of the oxidation process. This comprehensive profiling enables more accurate prediction of shelf life and identification of optimal antioxidant strategies for specific product formats and storage conditions.

Conclusion

Oxygen diffusion plays a fundamental role in determining the oxidation kinetics of this compound, with sample geometry, particularly layer thickness, dramatically influencing reaction rates through physical limitations on oxygen availability. The quantitative relationships and experimental protocols presented in this guide provide researchers with robust methods for characterizing and predicting oxidation behavior in various practical scenarios. The critical finding that oxidation becomes significantly diffusion-limited at thicknesses greater than 1 mm has important implications for product formulation, storage condition optimization, and packaging design across pharmaceutical, food, and consumer product industries.

References

- 1. Kinetics of Oxidation of Different Depths of Methyl in Bulk... Linoleate [jstage.jst.go.jp]

- 2. Fast autoxidation of unsaturated lipid films on indoor surfaces [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of oxygen partial pressure, temperature and ... [sciencedirect.com]

- 4. Preparation method and oxidation research of methyl ... [chemicalbook.com]

- 5. L-proline Interaction with Methyl Products... Linoleate Oxidation [sciencepublishinggroup.com]

- 6. A versatile method to fingerprint and compare the oxidative ... [nature.com]

Chemical Epoxidation Pathways & Catalytic Systems

References

- 1. Catalytic epoxidation of this compound [link.springer.com]

- 2. Catalytic Epoxidation of a Technical Mixture of Methyl ... [pmc.ncbi.nlm.nih.gov]

- 3. 2QOH (QOH = 8-quinilinol) as Catalyst and NaHCO 3 as co ... [mdpi.com]

- 4. Epoxy metabolites of linoleic acid promote the ... [nature.com]

- 5. The epoxy fatty acid pathway enhances cAMP in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Purification Methods for Methyl Linoleate: Application Notes and Experimental Protocols

Introduction

Methyl linoleate (ML), a methyl ester of linoleic acid (C18:2), serves as a critical reference standard in lipid research, drug development, and nutritional studies. Achieving high purity is essential for reliable experimental results and accurate analytical measurements. This document provides detailed protocols for purifying this compound from natural sources and synthetic mixtures, addressing challenges posed by its sensitivity to oxidation and the similar physical properties of closely related fatty acid esters [1] [2].

The purification methods described herein leverage principle-based separation techniques including bromination, fractional distillation, urea complexation, and advanced membrane technology. Each method offers distinct advantages for specific application scenarios, from small-scale laboratory preparation to potential industrial-scale processing.

Purification Methods and Mechanisms

Tetrabromide Derivative Method

The tetrabromide method exploits the selective reactivity of polyunsaturated fatty esters with bromine to isolate linoleate from saturated, monounsaturated, and more highly unsaturated analogs [1].

Experimental Protocol:

Bromination: Dissolve 100 g of corn oil fatty acid methyl esters in 500 mL of cold diethyl ether. Gradually add bromine solution (30% v/v in ether) with constant stirring at 0-5°C until orange precipitate forms and persists.

Recrystallization: Collect the tetrabromide precipitate by vacuum filtration. Wash with cold ether and repeatedly recrystallize from hot ethanol until a constant melting point of 115.2°C is achieved [1].

Debromination: Suspend pure tetrabromides in zinc dust (200% stoichiometric excess) in ethanol. Heat under reflux at 70°C for 2 hours with vigorous stirring under nitrogen atmosphere.

Final Purification: Filter to remove zinc salts, wash with ethanol, and concentrate under reduced pressure. Transfer the crude this compound to a nitrogen-purged vessel for subsequent distillation [1].

Table 1: Quality Assessment Parameters for Purified this compound

| Parameter | Target Value | Analytical Method |

|---|---|---|

| Peroxide Value | 0 m.e./kg | Iodometric titration [1] |

| Wijs Iodine Number | 173.1 (theoretical 173.2) | Titration [1] |

| Specific Absorption after Alkali Isomerization | 81.9-86.0 | UV Spectroscopy [1] |

| Conjugated Diene Content | <0.04% | UV Spectroscopy [1] |

Advanced Distillation Techniques

Fractional distillation provides a solvent-free approach to purifying this compound following initial concentration by other methods.

Experimental Protocol:

Apparatus Setup: Employ a 25mm, 100-plate Podbielniak Hypercal fractionating column or equivalent high-efficiency distillation system.

Conditions: Maintain operating pressure below 1 mmHg to reduce thermal stress. Collect fraction boiling at 130-135°C at 0.5 mmHg.

Oxidation Prevention: Conduct all transfers under nitrogen purified by passage over hot copper to prevent oxidation [1].

Quality Monitoring: Analyze fractions by GC-MS to assess purity and monitor for degradation products [3].

Urea Complexation

Urea complexation separates fatty acid methyl esters based on degree of unsaturation through formation of crystalline inclusion compounds, particularly effective for removing saturated esters [4].

Experimental Protocol:

Solution Preparation: Dissolve urea in hot methanol at 3:1 (v/v) methanol-to-urea ratio. Heat to 60°C with stirring until complete dissolution.

Complex Formation: Add crude this compound mixture (30% w/w to urea). Cool gradually to 20°C over 4 hours, then further to 4°C for 12 hours to crystallize urea-saturated ester complexes.

Filtration and Recovery: Collect complexes by suction filtration. Wash filter cake with cold methanol. Liberate this compound from filtrate by adding water (50% v/v), separating layers, and concentrating organic phase [4].

Membrane Separation Technologies

Recent advances in membrane technology offer energy-efficient alternatives for separating this compound based on subtle differences in molecular geometry and unsaturation.

Experimental Protocol:

Membrane Preparation: Prepare mixed matrix membranes containing 10-20% by weight covalent organic frameworks (COFs) in epoxy matrix. COFs with pore sizes of 1.3, 1.8, 2.3, and 3.4 nm have demonstrated efficacy [2].

Separation Process: Dissolve this compound mixture in hexane (5% w/v). Circulate through membrane system at 25°C and 10 bar pressure.

Performance Optimization: Monitor flux rates and selectivity. The largest difference in flux (5.9× faster for methyl stearate vs methyl linolenate) occurs with 1.8 nm pore size COF membranes [2].

Ionic Liquid-Based Extraction

Ionic liquids paired with cuprous salts provide a highly selective platform for separating this compound from analogs through π-complexation.

Experimental Protocol:

System Preparation: Construct extraction system with acetonitrile as solvent, imidazolium-based ionic liquids ([C₄Mim][Cl] or [C₄Vim][NTF₂]), and cuprous chloride (CuCl) [5].

Extraction: Maintain CuCl to ionic liquid ratio below 1:1 for optimal performance. Stir mixture for 2 hours at 25°C.

Phase Separation: Allow phases to separate, recover this compound-enriched phase. Regenerate ionic liquid and cuprous salt for reuse [5].

Method Selection and Workflow Integration

Purification Strategy Decision Pathway

The following workflow diagram illustrates a systematic approach for selecting the appropriate purification method based on starting material and desired purity requirements:

Comparative Method Analysis

Table 2: Quantitative Comparison of this compound Purification Methods

| Method | Purity Achievable (%) | Yield Range (%) | Scale Suitability | Relative Cost | Oxidation Risk |

|---|---|---|---|---|---|

| Tetrabromide Derivative | >99 | 60-75 | Laboratory | High | Moderate [1] |

| Fractional Distillation | 95-98 | 80-90 | Laboratory/Pilot | Medium | High [1] |

| Urea Complexation | 85-92 | 70-85 | Laboratory/Industrial | Low | Low [4] |

| Membrane Separation | 90-95 | 85-95 | Industrial | Medium-Low | Low [2] |

| Ionic Liquid Extraction | 92-97 | 75-88 | Laboratory/Industrial | Medium | Low [5] |

Quality Control and Analytical Assessment

Rigorous quality control is essential for ensuring product integrity and research reproducibility. Implement the following analytical procedures:

Oxidation Assessment Protocol

Peroxide Value Determination: Dissolve 1 g sample in acetic acid-chloroform (3:2). Add saturated potassium iodide solution, titrate with 0.01 N sodium thiosulfate. Peroxide value <1 m.e./kg indicates minimal oxidation [1].

Conjugated Diene Measurement: Prepare 0.01% solution in hexane. Scan UV spectrum from 200-300 nm. Conjugated diene content <0.05% indicates successful avoidance of oxidation during purification [1].

Purity Analysis by GC-MS

Chromatographic Conditions: Use DB-23 capillary column (30 m × 0.25 mm × 0.25 μm). Temperature program: 150°C to 250°C at 3°C/min. Helium carrier gas at 1.0 mL/min [3].

Mass Spectrometric Detection: Electron impact mode at 70 eV. Monitor characteristic fragments for this compound: m/z 294 [M]⁺, 263 [M-OCH₃]⁺, 95 [C₆H₇]⁺. Quantify relative to internal standard [3].

Storage and Stability Protocols

Proper storage conditions are critical for maintaining purity of purified this compound:

Storage Environment: Store under argon or nitrogen atmosphere at -20°C in amber glass vessels.

Stability Monitoring: Periodically assess peroxide value and conjugated diene content. Discard material if peroxide value exceeds 5 m.e./kg or significant conjugation develops [1].

Troubleshooting Guide

Table 3: Common Purification Challenges and Solutions

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Low Yield in Tetrabromide Method | Incomplete bromination or debromination | Optimize bromine stoichiometry; Ensure fresh zinc powder |

| Poor Membrane Selectivity | Incorrect pore size or membrane fouling | Screen COF membranes with 1.3-2.3 nm pores; Implement pre-filtration |

| Oxidation During Processing | Oxygen exposure; Elevated temperatures | Implement rigorous oxygen-free techniques; Reduce process temperatures |

| Incomplete Urea Complexation | Incorrect cooling rate or methanol purity | Follow controlled cooling protocol; Use anhydrous methanol |

Conclusion

The purification of this compound requires careful method selection based on specific application requirements, available equipment, and scale considerations. The tetrabromide method remains the gold standard for highest purity applications, while emerging technologies like COF-based membranes offer promising scalable alternatives with reduced environmental impact. Implementation of rigorous quality control measures, particularly monitoring oxidative degradation, ensures the integrity of purified this compound for research and development applications across pharmaceutical, nutritional, and chemical domains.

References

- 1. Preparation method and oxidation research of methyl ... [chemicalbook.com]

- 2. Separation of C18 Fatty Acid Esters and ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Autoxidized Fats by Gas Chromatography-Mass ... [pubmed.ncbi.nlm.nih.gov]

- 4. A kind of preparation method of high-purity oleic acid [patents.google.com]

- 5. Separation of methyl linolenate and its analogues by ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Epoxidation of Methyl Linoleate with Urea-Hydrogen Peroxide

Introduction and Significance

The epoxidation of methyl linoleate represents a crucial chemical transformation in the valorization of vegetable oil derivatives for industrial applications. This compound, a predominant fatty acid methyl ester (FAME) found in Jatropha curcas oil and other seed oils, serves as a key starting material for the production of value-added intermediates used in polymer stabilizers, plasticizers, biolubricants, and surface coatings. The strategic conversion of its double bonds to oxirane rings enhances the oxidative stability and functionality of the molecule while maintaining favorable viscosity characteristics. While natural epoxy fatty acids like coronaric acid (9,10-epoxy-12Z-octadecenoic acid) and vernolic acid (12,13-epoxy-9Z-octadecenoic acid) exist in certain plant species, their limited availability restricts large-scale industrial utilization, necessitating efficient synthetic epoxidation methods to meet commercial demand. [1] [2]